Cas no 131147-41-6 (Phenprocoumon Sulfate)
Phenprocoumon Sulfate Chemical and Physical Properties
Names and Identifiers
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- Phenprocoumon Sulfate
- Phenprocoumon Sulfat
- CID 131699012
- 2H-1-Benzopyran-2-one, 3-(1-phenylpropyl)-4-(sulfooxy)-
- 131147-41-6
- 2-Oxo-3-(1-phenylpropyl)chromene-4-sulfonic acid
-
- Inchi: 1S/C18H16O5S/c1-2-13(12-8-4-3-5-9-12)16-17(24(20,21)22)14-10-6-7-11-15(14)23-18(16)19/h3-11,13H,2H2,1H3,(H,20,21,22)
- InChI Key: QOCBYURNIKSOKH-UHFFFAOYSA-N
- SMILES: S(C1C2C=CC=CC=2OC(C=1C(C1C=CC=CC=1)CC)=O)(=O)(=O)O
Computed Properties
- Exact Mass: 344.07184478g/mol
- Monoisotopic Mass: 344.07184478g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 610
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 89
Phenprocoumon Sulfate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P318850-100mg |
Phenprocoumon Sulfate |
131147-41-6 | 100mg |
$207.00 | 2023-05-17 | ||
| TRC | P318850-1g |
Phenprocoumon Sulfate |
131147-41-6 | 1g |
$1642.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-477643-100mg |
Phenprocoumon Sulfate, |
131147-41-6 | 100mg |
¥2858.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-477643-100 mg |
Phenprocoumon Sulfate, |
131147-41-6 | 100MG |
¥2,858.00 | 2023-07-11 |
Phenprocoumon Sulfate Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
Additional information on Phenprocoumon Sulfate
Phenprocoumon Sulfate (CAS No. 131147-41-6): A Comprehensive Overview in Modern Pharmaceutical Research
Phenprocoumon Sulfate, a compound with the chemical identifier CAS No. 131147-41-6, represents a significant advancement in the field of pharmaceutical chemistry and medicine. This sulfated derivative of phenprocoumon has garnered considerable attention due to its unique pharmacological properties and potential applications in therapeutic interventions. The compound's molecular structure and functional groups contribute to its distinctive mechanism of action, making it a subject of extensive research in both academic and industrial settings.
The primary pharmacological interest in Phenprocoumon Sulfate stems from its role as an anticoagulant. Anticoagulants are essential medications used to prevent the formation of blood clots, which can lead to serious conditions such as deep vein thrombosis, pulmonary embolism, and stroke. Phenprocoumon Sulfate operates by inhibiting the vitamin K-dependent clotting factors, thereby disrupting the clotting cascade and reducing the risk of thrombotic events. This mechanism has been widely studied and validated through numerous clinical trials, establishing its efficacy in preventing and treating thromboembolic disorders.
Recent advancements in pharmaceutical research have highlighted the importance of sulfated compounds in enhancing drug bioavailability and stability. The sulfate group in Phenprocoumon Sulfate not only modulates its pharmacokinetic profile but also contributes to improved solubility, which is crucial for formulation development. This has led to the exploration of novel drug delivery systems that leverage the properties of sulfated derivatives to optimize therapeutic outcomes.
In clinical settings, Phenprocoumon Sulfate has been compared with other anticoagulants such as warfarin and newer direct oral anticoagulants (DOACs). While warfarin remains a staple in anticoagulant therapy due to its long-standing use and well-documented efficacy, Phenprocoumon Sulfate offers several advantages. These include a more predictable pharmacokinetic profile, reduced interactions with other medications, and fewer dietary restrictions. Such attributes make Phenprocoumon Sulfate an attractive option for patients requiring long-term anticoagulant therapy.
The synthesis of Phenprocoumon Sulfate involves sophisticated chemical processes that require precise control over reaction conditions and purification techniques. The introduction of the sulfate moiety into the phenprocoumon backbone is achieved through carefully optimized sulfation reactions, ensuring high yield and purity. These synthetic methodologies have been refined over time, incorporating modern techniques such as continuous flow chemistry and enzymatic catalysis to enhance efficiency and minimize waste.
From a regulatory perspective, Phenprocoumon Sulfate must adhere to stringent guidelines set forth by global health authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These regulations ensure that the compound meets rigorous safety and efficacy standards before being approved for clinical use. The extensive preclinical studies conducted on Phenprocoumon Sulfate have provided valuable insights into its safety profile, including potential side effects and contraindications.
One of the most compelling aspects of Phenprocoumon Sulfate is its potential for personalized medicine applications. Advances in genomics and proteomics have enabled researchers to identify genetic markers that influence drug response variability among patients. By correlating these markers with therapeutic outcomes, clinicians can tailor dosages and treatment regimens to individual patients, thereby maximizing efficacy while minimizing adverse effects. This approach aligns with the broader goals of precision medicine, where therapies are customized based on individual patient characteristics.
The role of computational modeling in understanding the pharmacological behavior of Phenprocoumon Sulfate cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided unprecedented insights into how the compound interacts with biological targets at a molecular level. These computational tools have not only facilitated the design of more effective derivatives but also helped predict potential drug-drug interactions, further enhancing patient safety.
Epidemiological studies have demonstrated the widespread need for effective anticoagulant therapies worldwide. Conditions such as atrial fibrillation, mechanical heart valves, and cancer-related thrombosis underscore the importance of compounds like Phenprocoumon Sulfate in modern medicine. By addressing these unmet medical needs, Phenprocoumon Sulfate has emerged as a cornerstone in preventive cardiovascular care.
The future direction of research on Phenprocoumon Sulfate is likely to focus on expanding its therapeutic applications beyond traditional anticoagulation roles. Investigational studies are exploring its potential benefits in managing chronic inflammatory conditions and even certain types of cancer by modulating key signaling pathways affected by vitamin K-dependent proteins. Such explorations highlight the versatility of sulfated compounds like Phenprocoumon Sulfate in addressing diverse medical challenges.
The environmental impact of pharmaceutical production is another critical consideration when developing new compounds like Phenprocoumon Sulfate. Sustainable manufacturing practices are being adopted to minimize waste generation during synthesis while maintaining high product quality. These efforts are part of a larger movement within the pharmaceutical industry to adopt greener chemistry principles, ensuring that drug development is both innovative and environmentally responsible.
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